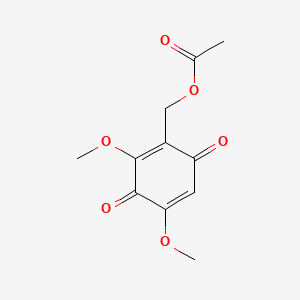

2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-3,5-dimethoxy-

Description

The compound 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-3,5-dimethoxy- is a substituted cyclohexadienedione derivative characterized by a conjugated quinone core (1,4-dione) with three functional groups:

- Positions 3 and 5: Methoxy (-OCH₃) groups, which enhance electron withdrawal and stabilize the quinoid system.

Properties

CAS No. |

40870-53-9 |

|---|---|

Molecular Formula |

C11H12O6 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

(2,4-dimethoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate |

InChI |

InChI=1S/C11H12O6/c1-6(12)17-5-7-8(13)4-9(15-2)10(14)11(7)16-3/h4H,5H2,1-3H3 |

InChI Key |

YNXJUWMWAFIYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=C(C(=O)C(=CC1=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethoxybenzoquinone as the starting material.

Acetylation: The benzoquinone undergoes acetylation to introduce the acetoxymethyl group. This step is usually carried out using acetic anhydride in the presence of a suitable catalyst, such as pyridine.

Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: Substitution reactions can occur at the methoxy or acetoxymethyl groups, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of benzoquinone.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Derivatives with different functional groups at the methoxy or acetoxymethyl positions.

Scientific Research Applications

2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases, including its role in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative stress. It may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The cyclohexadienedione scaffold is highly versatile, with substituents dictating physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: Amino vs. Alkoxy Groups: Amino-substituted derivatives (e.g., NSC-103412 , NSC-103403 ) exhibit bulkier aromatic substituents, likely favoring interactions with hydrophobic enzyme pockets. In contrast, methoxy/acetyloxy groups (target compound, Abruquinone A) enhance electron withdrawal, stabilizing the quinone for redox cycling. Lipophilic Chains: Compound 18 contains a long isoprenoid chain, increasing lipophilicity and membrane permeability, critical for its DPP-4 inhibitory activity. The target compound’s acetyloxymethyl group may balance solubility and metabolic stability.

Antioxidant Potential: Hydroxy-substituted analogs (e.g., 2,5-dihydroxy-3,6-dimethyl-p-benzoquinone ) directly participate in radical scavenging via H-atom donation. The target compound’s acetyloxy group may act as a prodrug, releasing hydroxyl groups upon hydrolysis.

Enzyme Inhibition: Abruquinone A and Compound 18 demonstrate significant bioactivity (anticancer, DPP-4 inhibition), likely due to their ability to modulate redox-sensitive pathways. The target compound’s acetyloxymethyl group could enhance bioavailability compared to polar hydroxyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.